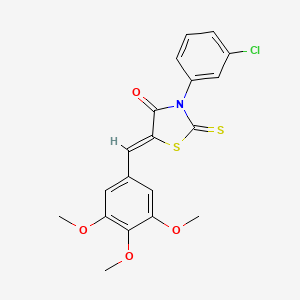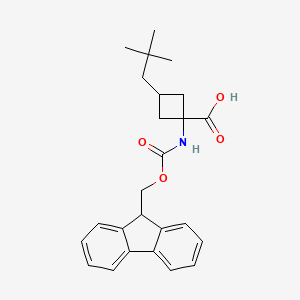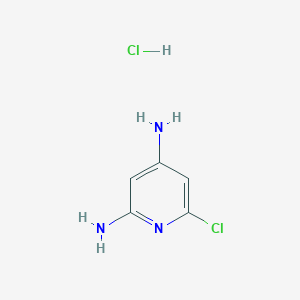
(Z)-3-(3-chlorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(Z)-3-(3-chlorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one” is a derivative of thiazolidinediones . Thiazolidinediones are sulfur-containing pentacyclic compounds that are widely found throughout nature in various forms . They have diverse biological and clinical uses, and are involved in the control of various physiological activities .
Synthesis Analysis
The synthesis of thiazolidinediones derivatives, including “this compound”, has been a focus of researchers due to their diverse biological activities . The bactericidal activity of thiazolidinediones derivatives depends on the substitution on the heterocyclic thiazolidine ring rather than the aromatic moiety .Molecular Structure Analysis
The molecular formula of “this compound” is C19H16ClNO4S2 . Its average mass is 421.918 Da and its monoisotopic mass is 421.020935 Da .Chemical Reactions Analysis
The chemical reactions of thiazolidinediones derivatives are influenced by the substitutions on the heterocyclic thiazolidine ring . The specific chemical reactions of “this compound” are not mentioned in the available literature.Scientific Research Applications
1. Metabolism and Biomarker Identification:
- Captan, a fungicide with structural similarity to thiazolidin-4-one, metabolizes in humans to produce biomarkers like tetrahydrophthalimide (THPI) and thiazolidine-2-thione-4-carboxylic acid (TTCA). These biomarkers are useful for assessing occupational exposure and comparing human and rat dermal absorption and metabolism of similar compounds (Krieger & Thongsinthusak, 1993).
2. Toxicology and Environmental Impact:
- The toxicity and environmental impact of compounds like polychlorinated dibenzo-p-dioxins, dibenzofurans, and polybrominated diphenyl ethers are a concern due to their persistence and bioaccumulative nature. These compounds are studied extensively to understand their effects on human health and the environment. For instance, the elevated levels of urinary 8-hydroxy-2'-deoxyguanosine in workers exposed to high concentrations of such compounds indicate a high cancer risk due to oxidative stress (Wen et al., 2008).
3. Health Implications and Safety Assessments:
- Organochlorine compounds found in human breast milk indicate continuous exposure to these chemicals, primarily via fish intake. Studies emphasize the importance of monitoring such compounds, especially in populations like nursing mothers, to assess exposure levels and potential health implications (Kunisue et al., 2006).
4. Exposure Analysis in Occupational Settings:
- Analyzing the exposure of workers to compounds with similar structures in industrial settings, such as in the case of workers in sawmills using chlorophenol-containing antistain agents, provides insights into occupational hazards and the necessity for safety measures (Kontsas et al., 1998).
Properties
IUPAC Name |
(5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4S2/c1-23-14-7-11(8-15(24-2)17(14)25-3)9-16-18(22)21(19(26)27-16)13-6-4-5-12(20)10-13/h4-10H,1-3H3/b16-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXGBPRLIZNKQZ-SXGWCWSVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-diethoxybenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2403631.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2403634.png)
![2-(Tert-butylsulfonyl)-2-{2-[4-(methylsulfanyl)phenyl]hydrazono}acetonitrile](/img/structure/B2403635.png)




![8-(1H-benzimidazol-2-ylsulfanyl)-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione](/img/no-structure.png)
![2-[(Pyridin-2-yl)methoxy]-4,5,6,7-tetrahydro-1,3-benzothiazole](/img/structure/B2403646.png)
![[4-(2-Fluoroanilino)piperidin-1-yl]-(2-fluoropyridin-4-yl)methanone](/img/structure/B2403648.png)
![8-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]naphthalene-2-carbonitrile](/img/structure/B2403650.png)
![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2403652.png)
